molecular formula C30H28N2O7S B383869 PROP-2-EN-1-YL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

PROP-2-EN-1-YL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B383869
M. Wt: 560.6g/mol
InChI Key: APZFAZMGODSCKF-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 2-[3-[4-(allyloxy)-2-methylbenzoyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as allyl, benzoyl, hydroxy, methoxy, and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common approach starts with the preparation of key intermediates such as 3-allyl-2-hydroxyacetophenone and 2-allyloxy-3-methoxybenzaldehyde. These intermediates are then subjected to a series of reactions including condensation, cyclization, and esterification under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-[3-[4-(allyloxy)-2-methylbenzoyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions including:

    Oxidation: The allyl and hydroxy groups can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The allyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an aldehyde, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Allyl 2-[3-[4-(allyloxy)-2-methylbenzoyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which PROP-2-EN-1-YL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various interactions, potentially inhibiting or activating specific pathways. For example, the hydroxy and methoxy groups may participate in hydrogen bonding, while the allyl group may undergo electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets PROP-2-EN-1-YL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C30H28N2O7S

Molecular Weight

560.6g/mol

IUPAC Name

prop-2-enyl 2-[(3E)-3-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H28N2O7S/c1-6-14-38-21-12-13-22(17(3)16-21)25(33)23-24(19-8-10-20(37-5)11-9-19)32(28(35)26(23)34)30-31-18(4)27(40-30)29(36)39-15-7-2/h6-13,16,24,33H,1-2,14-15H2,3-5H3/b25-23+

InChI Key

APZFAZMGODSCKF-WJTDDFOZSA-N

SMILES

CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OC)O

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OC)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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